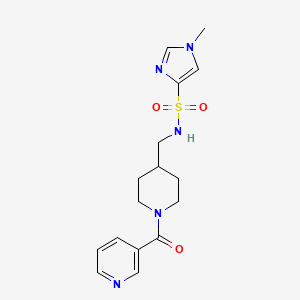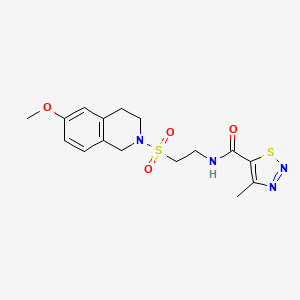![molecular formula C25H23FN4O3 B2753964 N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide CAS No. 1207016-46-3](/img/structure/B2753964.png)
N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as PAPP, and its synthesis method has been a topic of interest for researchers. This compound has been used in various scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
作用機序
The exact mechanism of action of PAPP is not fully understood. However, it is thought to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, PAPP increases the levels of endocannabinoids in the body, which can lead to analgesic and anti-inflammatory effects.
Biochemical and physiological effects:
PAPP has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. PAPP has been found to increase the levels of endocannabinoids in the body, which can lead to its analgesic and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using PAPP in lab experiments is its specificity for FAAH inhibition. It has been shown to have little to no effect on other enzymes involved in the metabolism of endocannabinoids. However, one limitation of using PAPP is its relatively low potency compared to other FAAH inhibitors.
将来の方向性
There are several future directions for research on PAPP. One area of interest is its potential use in the treatment of pain and inflammation. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of drug addiction. More research is needed to determine its effectiveness in reducing drug-seeking behavior in humans. Additionally, further studies are needed to optimize the synthesis method of PAPP and improve its potency.
合成法
The synthesis of PAPP involves the reaction of 1-[4-(propionylamino)benzoyl]piperidine-3-carboxylic acid with 3-phenylpropylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
科学的研究の応用
PAPP has been used in various scientific research applications, including the study of pain and inflammation. It has been shown to have analgesic and anti-inflammatory effects in animal models. PAPP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
ethyl 3-[[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3/c1-2-33-25(32)17-4-3-5-20(12-17)29-24(31)16-8-10-30(11-9-16)23-18(14-27)15-28-22-7-6-19(26)13-21(22)23/h3-7,12-13,15-16H,2,8-11H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPZOBIXSOWGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether](/img/structure/B2753881.png)

![3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2753886.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one](/img/structure/B2753887.png)
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753889.png)
![3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B2753890.png)
![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2753892.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)

![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)


![6-(4-methoxyphenyl)-3-methyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2753904.png)